Cas no 2137994-08-0 (methyl({5-(1-methyl-1H-pyrazol-5-yl)-1-(oxetan-3-yl)-1H-1,2,3-triazol-4-ylmethyl})amine)

methyl({5-(1-methyl-1H-pyrazol-5-yl)-1-(oxetan-3-yl)-1H-1,2,3-triazol-4-ylmethyl})amine Chemical and Physical Properties
Names and Identifiers
-
- methyl({5-(1-methyl-1H-pyrazol-5-yl)-1-(oxetan-3-yl)-1H-1,2,3-triazol-4-ylmethyl})amine
- EN300-1128612
- methyl({[5-(1-methyl-1H-pyrazol-5-yl)-1-(oxetan-3-yl)-1H-1,2,3-triazol-4-yl]methyl})amine
- 2137994-08-0
-
- Inchi: 1S/C11H16N6O/c1-12-5-9-11(10-3-4-13-16(10)2)17(15-14-9)8-6-18-7-8/h3-4,8,12H,5-7H2,1-2H3
- InChI Key: QQAAMCPRKITIDX-UHFFFAOYSA-N
- SMILES: O1CC(C1)N1C(C2=CC=NN2C)=C(CNC)N=N1
Computed Properties
- Exact Mass: 248.13855916g/mol
- Monoisotopic Mass: 248.13855916g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 287
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 69.8Ų
- XLogP3: -1.3
methyl({5-(1-methyl-1H-pyrazol-5-yl)-1-(oxetan-3-yl)-1H-1,2,3-triazol-4-ylmethyl})amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1128612-1g |
methyl({[5-(1-methyl-1H-pyrazol-5-yl)-1-(oxetan-3-yl)-1H-1,2,3-triazol-4-yl]methyl})amine |
2137994-08-0 | 95% | 1g |
$1729.0 | 2023-10-26 | |
Enamine | EN300-1128612-10g |
methyl({[5-(1-methyl-1H-pyrazol-5-yl)-1-(oxetan-3-yl)-1H-1,2,3-triazol-4-yl]methyl})amine |
2137994-08-0 | 95% | 10g |
$7435.0 | 2023-10-26 | |
Enamine | EN300-1128612-0.1g |
methyl({[5-(1-methyl-1H-pyrazol-5-yl)-1-(oxetan-3-yl)-1H-1,2,3-triazol-4-yl]methyl})amine |
2137994-08-0 | 95% | 0.1g |
$1521.0 | 2023-10-26 | |
Enamine | EN300-1128612-1.0g |
methyl({[5-(1-methyl-1H-pyrazol-5-yl)-1-(oxetan-3-yl)-1H-1,2,3-triazol-4-yl]methyl})amine |
2137994-08-0 | 1g |
$1729.0 | 2023-06-09 | ||
Enamine | EN300-1128612-5g |
methyl({[5-(1-methyl-1H-pyrazol-5-yl)-1-(oxetan-3-yl)-1H-1,2,3-triazol-4-yl]methyl})amine |
2137994-08-0 | 95% | 5g |
$5014.0 | 2023-10-26 | |
Enamine | EN300-1128612-0.05g |
methyl({[5-(1-methyl-1H-pyrazol-5-yl)-1-(oxetan-3-yl)-1H-1,2,3-triazol-4-yl]methyl})amine |
2137994-08-0 | 95% | 0.05g |
$1452.0 | 2023-10-26 | |
Enamine | EN300-1128612-0.25g |
methyl({[5-(1-methyl-1H-pyrazol-5-yl)-1-(oxetan-3-yl)-1H-1,2,3-triazol-4-yl]methyl})amine |
2137994-08-0 | 95% | 0.25g |
$1591.0 | 2023-10-26 | |
Enamine | EN300-1128612-10.0g |
methyl({[5-(1-methyl-1H-pyrazol-5-yl)-1-(oxetan-3-yl)-1H-1,2,3-triazol-4-yl]methyl})amine |
2137994-08-0 | 10g |
$7435.0 | 2023-06-09 | ||
Enamine | EN300-1128612-2.5g |
methyl({[5-(1-methyl-1H-pyrazol-5-yl)-1-(oxetan-3-yl)-1H-1,2,3-triazol-4-yl]methyl})amine |
2137994-08-0 | 95% | 2.5g |
$3389.0 | 2023-10-26 | |
Enamine | EN300-1128612-5.0g |
methyl({[5-(1-methyl-1H-pyrazol-5-yl)-1-(oxetan-3-yl)-1H-1,2,3-triazol-4-yl]methyl})amine |
2137994-08-0 | 5g |
$5014.0 | 2023-06-09 |
methyl({5-(1-methyl-1H-pyrazol-5-yl)-1-(oxetan-3-yl)-1H-1,2,3-triazol-4-ylmethyl})amine Related Literature
-
Ankita Punetha,Keith D. Green,Atefeh Garzan,Nishad Thamban Chandrika,Melisa J. Willby,Allan H. Pang,Caixia Hou,Selina Y. L. Holbrook,Kyle Krieger,James E. Posey,Tanya Parish,Oleg V. Tsodikov,Sylvie Garneau-Tsodikova RSC Med. Chem., 2021,12, 1894-1909
-
Katharina Chevalier,Matthias M. N. Wolf,Andreas Funk,Marko Andres,Markus Gerhards,Rolf Diller Phys. Chem. Chem. Phys., 2012,14, 15007-15020
-
H. Yasumatsu,N. Fukui Catal. Sci. Technol., 2016,6, 6910-6915
-
Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067
Additional information on methyl({5-(1-methyl-1H-pyrazol-5-yl)-1-(oxetan-3-yl)-1H-1,2,3-triazol-4-ylmethyl})amine
Introduction to Methyl({5-(1-methyl-1H-pyrazol-5-yl)-1-(oxetan-3-yl)-1H-1,2,3-triazol-4-ylmethyl})amine and CAS No. 2137994-08-0
Methyl({5-(1-methyl-1H-pyrazol-5-yl)-1-(oxetan-3-yl)-1H-1,2,3-triazol-4-ylmethyl})amine is a highly specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, identified by its unique Chemical Abstracts Service (CAS) number 2137994-08-0, represents a fascinating blend of heterocyclic structures that make it a promising candidate for various applications in medicinal chemistry and drug development.
The molecular structure of this compound is characterized by the presence of multiple heterocyclic rings, including a pyrazole ring, an oxetane ring, and a triazole ring. These structural elements contribute to the compound's complex chemical properties and potential biological activities. The pyrazole moiety, in particular, is well-known for its role in medicinal chemistry due to its ability to interact with biological targets such as enzymes and receptors. The oxetane ring adds an additional layer of complexity, potentially influencing the compound's solubility and metabolic stability.
In recent years, there has been a growing interest in the development of novel heterocyclic compounds for their therapeutic potential. The combination of a pyrazole ring with other heterocyclic systems has led to the discovery of several bioactive molecules that exhibit properties such as anti-inflammatory, anticancer, and antimicrobial activities. The specific arrangement of atoms in Methyl({5-(1-methyl-1H-pyrazol-5-yl)-1-(oxetan-3-yl)-1H-1,2,3-triazol-4-ylmethyl})amine suggests that it may possess similar bioactivities, making it a valuable subject for further investigation.
One of the most intriguing aspects of this compound is its potential as a building block for more complex molecules. The presence of multiple reactive sites allows for diverse chemical modifications, enabling researchers to tailor the properties of the compound to specific needs. This flexibility is particularly important in drug discovery, where the ability to modify molecular structure can significantly impact efficacy and selectivity.
Recent studies have highlighted the importance of heterocyclic compounds in the development of new drugs. For instance, pyrazole derivatives have been extensively studied for their anti-inflammatory properties, with several compounds entering clinical trials for conditions such as rheumatoid arthritis and inflammatory bowel disease. Similarly, triazole compounds are known for their broad spectrum of antimicrobial activity, making them useful in the treatment of infections caused by resistant bacteria.
The oxetane ring in Methyl({5-(1-methyl-1H-pyrazol-5-yl)-1-(oxetan-3-yl)-1H-1,2,3-triazol-4-ylmethyl})amine adds an additional dimension to its potential applications. Oxetane derivatives are known for their ability to enhance solubility and bioavailability, which are critical factors in drug development. By incorporating an oxetane moiety into a bioactive molecule, researchers can improve its pharmacokinetic properties, potentially leading to more effective treatments.
From a synthetic chemistry perspective, Methyl({5-(1-methyl-1H-pyrazol-5-yl)-1-(oxetan-3-y l)-1H-1,2,3-triazol -4 - ylmethyl})amine represents an excellent example of how complex molecular architectures can be constructed through multi-step synthetic routes. The synthesis involves the careful assembly of multiple heterocyclic units, requiring precise control over reaction conditions and reagent selection. This level of synthetic complexity underscores the compound's significance as a model system for studying advanced organic transformations.
The potential biological activities of this compound have not yet been fully explored; however, preliminary studies suggest that it may exhibit properties such as enzyme inhibition and receptor binding. These activities could make it useful in the treatment of various diseases, including neurological disorders and metabolic syndromes. Further research is needed to elucidate its exact mechanism of action and therapeutic potential.
In conclusion,Methyl({5-(1-methyl - 1 H - pyrazol - 5 - yl) - 1 -(oxeta n - 3 - yl) - 1 H - 1 , 2 , 3 - tri az ol - 4 - ylmethy l})amine is a remarkable compound with significant promise in the field of chemical and pharmaceutical research。 Its unique molecular structure, characterized by the presence o f multiple heterocyclic rings, makes it a valuable candidate for further investigation。 As research continues, this compound is likely to play an important role in the development o f new drugs and therapies that address unmet medical needs。
2137994-08-0 (methyl({5-(1-methyl-1H-pyrazol-5-yl)-1-(oxetan-3-yl)-1H-1,2,3-triazol-4-ylmethyl})amine) Related Products
- 1040637-77-1(N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide)
- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)
- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)
- 2230780-65-9(IL-17A antagonist 3)
- 1704422-96-7(3-(thiolan-3-yl)prop-2-en-1-amine)
- 1431329-65-5(4-Chloro-3-fluoro-5-(trifluoromethyl)-benzyl alcohol)
- 1639480-47-9(methyl (2S,4R)-4-cyclopropoxypyrrolidine-2-carboxylate)
- 1806818-20-1(Ethyl 2,3-dibromo-4-(difluoromethyl)pyridine-6-acetate)
- 2228719-49-9(7-(2-azidoethyl)-2,3-dihydro-1-benzofuran)
- 2098015-65-5(2-Azido-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one)




